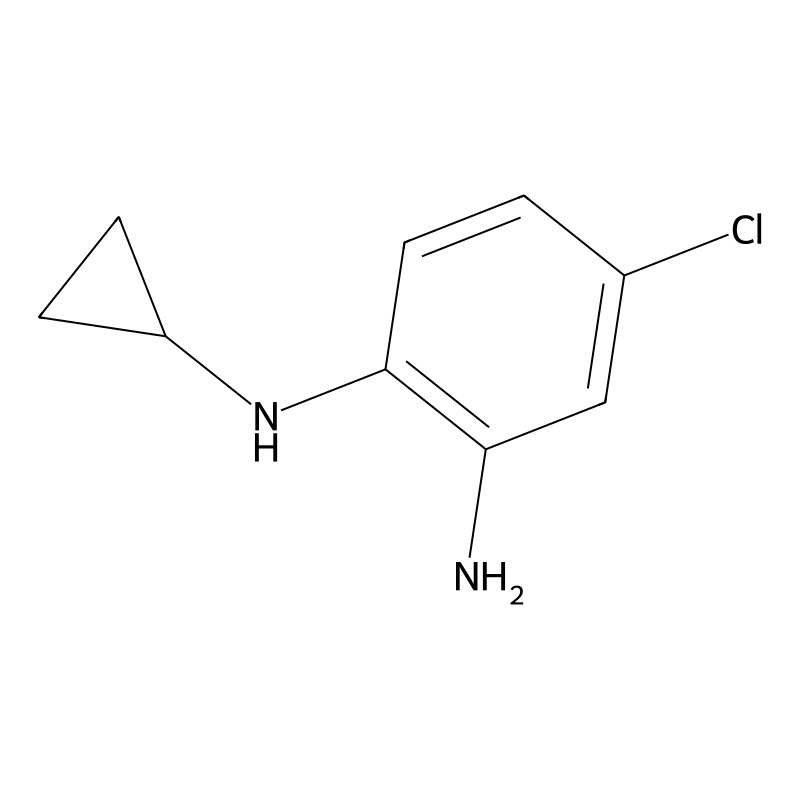

4-chloro-1-N-cyclopropylbenzene-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-chloro-1-N-cyclopropylbenzene-1,2-diamine, also known as CPBD, is an organic compound characterized by the molecular formula and a molecular weight of 182.65 g/mol. This compound features a chlorine atom at the para position of the benzene ring and a cyclopropyl group attached to one of the amine groups at the ortho position. The structure can be represented by the InChI key: QELFMJJQKBPITL-UHFFFAOYSA-N and the canonical SMILES notation: C1CC1NC2=C(C=C(C=C2)Cl)N.

The synthesis of 4-chloro-1-N-cyclopropylbenzene-1,2-diamine involves complex reactions due to the inhibitory effects of diamines on transition metal catalysts. A notable method includes a scalable electrocatalytic 1,2-diamination reaction, which converts stable aryl alkenes and sulfamides into 1,2-diamines with high diastereoselectivity. This method showcases advancements in synthetic strategies for producing diamines effectively.

Research indicates that compounds like 4-chloro-1-N-cyclopropylbenzene-1,2-diamine exhibit significant biological activity, particularly in medicinal chemistry. Chlorinated compounds are recognized for their potential as therapeutic agents against various diseases. Specifically, derivatives of this compound have been explored for their antitumoral properties and as ligands in catalysis. Furthermore, studies have shown that similar heterocyclic compounds may possess DNA binding capabilities and exhibit urease inhibition, which are crucial for developing anti-cancer drugs.

The synthesis of 4-chloro-1-N-cyclopropylbenzene-1,2-diamine can be achieved through several methods:

- Electrocatalytic Method: This method utilizes aryl alkenes and sulfamides to produce 1,2-diamines efficiently.

- Reduction Reaction: A common approach involves reducing nitro compounds in the presence of iron powder and ammonium chloride in ethanol .

- Multi-step Synthesis: The compound can also be synthesized through multi-step reactions involving various intermediates that lead to the final product with desired structural features.

4-chloro-1-N-cyclopropylbenzene-1,2-diamine finds applications primarily in medicinal chemistry as a precursor for synthesizing pharmaceutical compounds. Its derivatives are investigated for their roles in developing new drugs targeting diseases such as cancer and infections. Additionally, it serves as a key reagent in organic synthesis and materials science due to its unique structural properties.

Interaction studies involving 4-chloro-1-N-cyclopropylbenzene-1,2-diamine focus on its binding interactions with biomolecules like DNA and proteins. These studies reveal its potential as a therapeutic agent by demonstrating how it can inhibit specific biological pathways or interact with targets involved in disease processes. The compound's chlorinated nature enhances its reactivity and interaction profiles compared to non-chlorinated analogs.

Several compounds share structural similarities with 4-chloro-1-N-cyclopropylbenzene-1,2-diamine. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chloro-ortho-phenylenediamine | C6H7ClN2 | Contains two amine groups; used in dye synthesis |

| 4-Chloro-m-phenylenediamine | C6H7ClN2 | Similar structure but different substitution pattern |

| N-(4-Chlorophenyl)-1,2-phenylenediamine | C12H11ClN2 | Larger molecular size; used for antileishmanial drugs |

| 4-Chloro-N-(cyclopropyl)aniline | C9H10ClN | Lacks the second amine group; simpler structure |

The uniqueness of 4-chloro-1-N-cyclopropylbenzene-1,2-diamine lies in its specific arrangement of functional groups and its potential biological activities that differentiate it from other similar compounds .